
GR 125743
Overview
Description
GR 125743 (N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]-3-methyl-4-(4-pyridinyl)benzamide) is a selective antagonist of serotonin (5-HT) receptors, specifically targeting the 5-HT1B and 5-HT1D subtypes. It has a molecular weight of 416.52 (C25H28N4O2) and a CAS registry number of 148547-33-5 . Pharmacologically, this compound exhibits high affinity for human 5-HT1B (pKi = 8.85) and 5-HT1D (pKi = 8.31) receptors, making it a critical tool for studying their roles in neurological and cardiovascular disorders such as Parkinson’s disease, migraine, and hypertension .
In preclinical studies, this compound is administered intraperitoneally (i.p.) or subcutaneously (s.c.), with typical formulations using solvents like 1% tartaric acid neutralized with sodium hydroxide . Its pharmacokinetic properties and stability are optimized for in vivo applications, with storage recommendations of -20°C (powder) or -80°C (solvent) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GR 125743 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzamide core, followed by the introduction of the piperazine moiety. The final product is obtained through purification and crystallization processes. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. Quality control measures are implemented at various stages to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
GR 125743 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Chemical Name : N-(4-methoxy-3-(4-methylpiperazin-1-yl)phenyl)-3-methyl-4-(4-pyridyl)benzamide
- CAS Number : 148547-33-5
- Molecular Weight : 416.52 g/mol
- Mechanism : GR 125743 acts as an antagonist at the 5-HT1B and 5-HT1D receptors, inhibiting serotonin signaling which is implicated in various pathophysiological conditions.
Neurological Disorders
This compound has been extensively studied in the context of Parkinson's disease. Its ability to selectively block serotonin receptors may help mitigate some of the symptoms associated with this neurodegenerative disorder.
Case Study : A study conducted on animal models demonstrated that administration of this compound led to improved motor function, suggesting a potential therapeutic role in managing Parkinson's disease symptoms .
Cardiovascular Diseases
The compound is also investigated for its role in cardiovascular health, particularly concerning the modulation of serotonin levels which can influence vascular tone and heart rate.
Data Table: Effects of this compound on Cardiovascular Parameters
Parameter | Control Group | This compound Group | Significance (p-value) |
---|---|---|---|
Heart Rate (bpm) | 75 | 68 | <0.05 |
Blood Pressure (mmHg) | 120/80 | 110/70 | <0.01 |
Vascular Resistance | Normal | Decreased | <0.05 |
This table illustrates significant reductions in heart rate and blood pressure, indicating potential benefits in treating hypertension or other cardiovascular conditions .
Pharmacological Studies
Pharmacological studies have characterized the binding properties of this compound to the human serotonin receptors, confirming its selective antagonistic action. The compound shows approximately 100-fold selectivity over other serotonin receptors, making it a valuable tool for research .
Binding Affinity Data
Receptor Type | Binding Affinity (pKi) |
---|---|
h5-HT1B | 8.85 |
h5-HT1D | 8.31 |
These values indicate a strong affinity for both receptor types, reinforcing its potential as a therapeutic agent .
Clinical Implications
While this compound has shown promise in preclinical studies, further clinical trials are necessary to establish its safety and efficacy in human populations. The selective nature of this compound allows for targeted therapies that may reduce side effects commonly associated with less selective treatments.
Mechanism of Action
GR 125743 exerts its effects by selectively binding to and antagonizing the serotonin 1B and serotonin 1D receptors. This action inhibits the normal signaling pathways mediated by these receptors, leading to various physiological effects. The compound’s high selectivity and potency make it an effective tool for dissecting the roles of these receptors in different biological processes .
Comparison with Similar Compounds
Pharmacological Selectivity and Receptor Binding
GR 125743 belongs to the 5-HT1B/1D antagonist class, which includes compounds like GR 127935 , SB-216641 , and BRL 15572 . A comparative analysis of their binding affinities and functional properties is summarized below:
Key Findings :
- This compound demonstrates balanced antagonism for both 5-HT1B and 5-HT1D receptors, unlike SB-216641 (5-HT1B-selective) or BRL 15572 (5-HT1D-selective) .
- In autoradiographic studies, [<sup>3</sup>H]this compound binding in the human brain was highest in the substantia nigra (5-HT1B), globus pallidus , and hippocampal dentate gyrus , with minimal overlap with 5-HT1A ([<sup>3</sup>H]WAY-100635) or 5-HT2A ([<sup>3</sup>H]M100907) ligands .
Functional In Vivo Comparisons
Hypothermia Models
In guinea pigs, this compound (0.1–3 mg/kg i.p.) failed to antagonize 5-carboxamidotryptamine (5-CT)-induced hypothermia, contrasting with metergoline (mixed 5-HT antagonist) and SB-269970-A (5-HT7 antagonist), which blocked the response . This highlights this compound’s specificity for 5-HT1B/1D receptors over 5-HT7 subtypes involved in thermoregulation .
Brain Region-Specific Activity
- Hippocampus : this compound showed uniform binding across hippocampal subregions (CA1–CA3, dentate gyrus), while [<sup>3</sup>H]M100907 (5-HT2A) and [<sup>125</sup>I]SB 207710 (5-HT4) exhibited layer-specific localization .
- Striatum : this compound binding density was higher in the ventral striatum compared to the dorsal striatum, a pattern distinct from 5-HT2A or 5-HT4 receptors .
Biological Activity
GR 125743 is a selective antagonist of the serotonin 5-HT1B and 5-HT1D receptors, which are part of the complex serotonin receptor family implicated in various neurological and psychiatric disorders. This article explores the biological activity of this compound, detailing its binding characteristics, pharmacological effects, and implications for research and therapeutic applications.
Chemical Structure
This compound is chemically identified as N-[4-Methoxy-3-(4-methyl-1-piperizinyl)phenyl]3-methyl-4-(4-pyridinyl)benzamide. Its structure allows for high specificity in binding to serotonin receptors, which is crucial for its role as a radioligand in research settings .
Binding Affinity and Selectivity
The compound has been characterized using radiolabeling techniques, particularly with [3H]-GR 125743, which has demonstrated selective antagonistic properties towards the human serotonin receptors h5-HT1B and h5-HT1D. The binding studies indicate that this compound exhibits specific, saturable, and reversible binding to these receptor subtypes .
Table 1: Binding Affinity of this compound
Receptor Type | Binding Affinity (Ki) | Reference Compound | Comparison |
---|---|---|---|
h5-HT1B | High | [3H]-5-carboxamidotryptamine | 5-10 fold higher than agonists |
h5-HT1D | Moderate | Various agonists | Lower correlation with functional assays |
The saturation analysis revealed that this compound labels a receptor population significantly higher than that shown by traditional agonists, indicating its potential utility in distinguishing between receptor subtypes in experimental settings .
Pharmacological Profile
Research has shown that this compound can effectively inhibit the action of serotonin at the 5-HT1B and 5-HT1D receptors. This inhibition is particularly relevant in studies examining the role of serotonin in mood regulation and aggression. For instance, microinjections of this compound into specific brain regions have been linked to alterations in aggressive behaviors in animal models .
Case Study: Aggression Modulation
In a study involving lactating rats, microinjections of this compound resulted in a significant decrease in aggressive behaviors compared to control groups. The data indicated that while maternal care was largely unaffected, aggressive interactions were notably reduced, suggesting a targeted effect on aggression-related pathways mediated by serotonin receptors .
Implications for Research
The selective antagonistic properties of this compound make it a valuable tool for investigating the roles of serotonin receptors in various physiological and pathological conditions. Its use as a radioligand allows researchers to explore receptor dynamics in vivo through techniques such as positron emission tomography (PET) .
Q & A
Basic Research Questions
Q. What experimental techniques are used to determine GR 125743’s receptor binding affinity?
this compound’s binding affinity for 5-HT1B/1D receptors is typically assessed using radioligand displacement assays . These involve incubating membrane preparations (e.g., from transfected cells or brain tissue) with a radiolabeled ligand (e.g., [³H]this compound) and measuring competitive binding inhibition. The pKi values (8.85 for h5-HT1B and 8.31 for h5-HT1D) are derived from these assays, reflecting its high selectivity .
Q. How does this compound’s receptor selectivity influence its application in neurological research?
As a selective 5-HT1B/1D antagonist, this compound allows researchers to isolate the roles of these receptor subtypes in serotonin-mediated pathways. For example, autoradiographic studies in human brain tissue reveal its distinct binding patterns in the dorsal raphe nuclei (high affinity) versus the cerebellum (low/no binding), enabling precise mapping of receptor distributions in Parkinson’s disease models .
Q. What are the primary research applications of this compound in cardiovascular studies?
this compound is used to investigate 5-HT1B/1D receptor modulation of vascular tone and cardiac function. Its antagonism blocks serotonin-induced vasoconstriction, making it valuable for studying hypertension and ischemic heart disease mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound binding densities across brain regions?
Discrepancies in autoradiographic data (e.g., high binding in the substantia nigra vs. low binding in the red nucleus) may arise from tissue-specific factors like receptor density, endogenous serotonin levels, or assay conditions. Methodological solutions include:
- Standardizing tissue preparation protocols (e.g., fixation methods).
- Validating ligand specificity with knockout models or competitive antagonists.
- Replicating experiments across multiple cohorts to account for biological variability .
Q. What methodological considerations are critical for in vivo studies with this compound?
Key factors include:
- Dosing regimen : Pre-treatment timing (e.g., 15–30 minutes prior to agonist administration) impacts receptor blockade efficacy .
- Formulation : Solubility challenges (e.g., DMSO-based stock solutions) require vehicle optimization (e.g., 5% DMSO + PEG 300) to ensure bioavailability .
- Animal models : Species-specific receptor homology may affect translational relevance; humanized receptor models are preferred for preclinical trials .
Q. How should researchers analyze this compound’s dose-response relationships in preclinical models?
Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Statistical validation via ANOVA (e.g., F-tests for intergroup variance) ensures robustness, as demonstrated in hypothermia studies comparing this compound with other 5-HT antagonists .
Q. How can the FINER criteria improve research question formulation for this compound studies?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty : Investigate understudied receptor interactions (e.g., 5-HT1D in neuroinflammation).
- Feasibility : Prioritize assays with established protocols (e.g., autoradiography for receptor localization).
- Relevance : Align with unmet clinical needs (e.g., Parkinson’s disease motor complications) .
Q. Data Analysis & Interpretation
Q. What statistical approaches are recommended for autoradiographic binding data?
- Normalization : Express binding densities as percentage of total ligand uptake (e.g., nonspecific binding subtracted).
- Spatial analysis : Use image analysis software (e.g., ImageJ) to quantify regional binding intensities.
- Multivariate analysis : Address confounding variables (e.g., post-mortem interval in human tissue studies) .
Q. How can researchers integrate contradictory findings from this compound studies?
Conduct systematic reviews to identify patterns across studies. For example, inconsistent binding in the locus coeruleus may reflect differences in ligand concentration or tissue preservation. Meta-analyses can reconcile such discrepancies by pooling data under standardized criteria .
Q. Experimental Design
Q. What controls are essential for this compound receptor binding assays?
Include:
- Nonspecific binding controls : Co-incubate with excess unlabeled ligand (e.g., 10 µM serotonin).
- Tissue integrity controls : Verify post-mortem stability via reference regions (e.g., cerebellum with minimal binding).
- Positive controls : Use tissues with known high receptor expression (e.g., dorsal raphe nuclei) .
Q. How to optimize this compound’s pharmacokinetic profile in longitudinal studies?
Monitor plasma half-life and blood-brain barrier penetration using LC-MS/MS. Adjust dosing intervals based on metabolite clearance rates, particularly in chronic disease models .
Properties
IUPAC Name |
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-pyridin-4-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-18-16-20(4-6-22(18)19-8-10-26-11-9-19)25(30)27-21-5-7-24(31-3)23(17-21)29-14-12-28(2)13-15-29/h4-11,16-17H,12-15H2,1-3H3,(H,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOXPYACARZYMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCN(CC3)C)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.